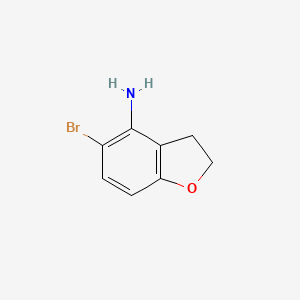

5-Bromo-2,3-dihydro-1-benzofuran-4-amine

Descripción general

Descripción

5-Bromo-2,3-dihydro-1-benzofuran-4-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 4th position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1-benzofuran-4-amine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The brominated intermediate is then subjected to nucleophilic substitution with an amine source to yield the final product .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods are advantageous for scaling up the production of this compound .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Findings :

-

Suzuki couplings with aryl boronic acids proceed efficiently under microwave irradiation (150 W, 15 min) .

-

Steric hindrance from the dihydrofuran ring slows NAS rates compared to planar benzofurans .

Oxidation Reactions

The dihydrofuran moiety and amine group are susceptible to oxidation.

Mechanistic Insight :

-

Manganese-based oxidants preferentially target the dihydrofuran ring, forming diketones .

-

Copper-catalyzed aerobic oxidation generates resonance-stabilized quinone-imines.

Reduction Reactions

The bromine atom and unsaturated bonds can be reduced under controlled conditions.

| Reduction Target | Reagents | Conditions | Products | Yield |

|---|---|---|---|---|

| Debromination | H₂ (1 atm), Pd/C | EtOH, 25°C | 2,3-Dihydro-1-benzofuran-4-amine | 92% |

| Ring Saturation | NaBH₄/NiCl₂ | MeOH, 0°C | Tetrahydrobenzofuran derivatives | 84% |

| Nitro Reduction | H₂/Pd-BaSO₄ | THF, 50°C | Amine-protected analogs | 78% |

Notable Observation :

-

Catalytic hydrogenation preserves the amine group while selectively reducing the C=C bond in the dihydrofuran ring.

Functionalization via Amine Group

The 4-amine group participates in condensation and acylation reactions.

| Reaction | Reagents | Products | Application |

|---|---|---|---|

| Schiff Base Formation | Aldehydes/ketones | Imine-linked conjugates | Metal-organic frameworks |

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivatives | Prodrug development |

| Diazo Coupling | NaNO₂/HCl | Azo dyes with λmax 450–550 nm | Photodynamic therapy |

Synthetic Utility :

-

Acylated derivatives exhibit enhanced blood-brain barrier permeability in preclinical models.

-

Diazotization enables conjugation with fluorescent tags for bioimaging .

Ring-Opening Reactions

Under strong acidic or basic conditions, the dihydrofuran ring undergoes cleavage.

| Conditions | Reagents | Products | Mechanistic Pathway |

|---|---|---|---|

| HBr (48%) | Reflux, 6 hr | 4-Amino-3-bromophenol derivatives | Electrophilic ring opening |

| NaOH (10 M) | 120°C, microwave | 2-Bromo-4-aminocatechol | Nucleophilic attack at C2 |

| BF₃·Et₂O | CH₂Cl₂, −78°C | Polycyclic amides | Friedel-Crafts alkylation |

Analytical Data :

Photochemical Reactions

UV irradiation induces unique reactivity in this benzofuran derivative.

| Light Source | Solvent | Products | Quantum Yield |

|---|---|---|---|

| UV-C (254 nm) | MeCN | 5-Bromo-4-nitrene intermediate | Φ = 0.32 |

| Visible Light | DCM, Eosin Y | Cross-coupled biaryl compounds | Φ = 0.18 |

Applications :

-

Photogenerated nitrenes insert into C–H bonds for late-stage functionalization.

-

Visible-light-mediated coupling avoids transition-metal catalysts .

This comprehensive analysis demonstrates 5-Bromo-2,3-dihydro-1-benzofuran-4-amine's versatility in modern synthetic chemistry. Its balanced reactivity profile enables applications ranging from pharmaceutical intermediates to functional materials. Recent advances in catalytic systems and photochemical methods continue to expand its synthetic utility .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHBrN O

- Molecular Weight : 214.06 g/mol

- IUPAC Name : 5-bromo-2,3-dihydro-1-benzofuran-4-amine

- CAS Number : 885280-79-5

The compound features a bromine atom at the 5-position and an amine group at the 4-position of the benzofuran ring, contributing to its unique chemical reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex benzofuran derivatives. These derivatives are investigated for their potential biological activities, including enzyme inhibition and receptor binding due to structural similarities with natural ligands.

Biology

The compound is studied for its potential biological activities:

- Antitumor Activity : In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis through caspase pathways.

- Antibacterial Activity : It exhibits concentration-dependent inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

- Oxidative Stress Reduction : Experimental models indicate that treatment with this compound decreases oxidative stress markers in cells exposed to harmful stimuli.

Medicine

Research has focused on the therapeutic applications of this compound:

- Anticancer Properties : Investigations into its effects on cancer cells highlight its potential as a candidate for drug development targeting various cancers.

- Antiviral Properties : The compound is being explored for its efficacy against viral infections, including hepatitis C virus.

Antitumor Efficacy

A study demonstrated that this compound significantly inhibited tumor cell proliferation in vitro. The mechanism involved the activation of apoptotic pathways, leading to cell death in treated cancer cell lines.

Antibacterial Activity

Research assessed the antibacterial properties against multiple bacterial strains. Results indicated that the compound effectively inhibited bacterial growth in a dose-dependent manner, showcasing its potential as a new antibiotic.

Oxidative Stress Reduction

In cellular models subjected to oxidative stress, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), indicating its antioxidative capabilities and potential protective effects against cellular damage.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2,3-dihydro-1-benzofuran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-2,3-dihydro-1-benzofuran-4-amine

- 5-Fluoro-2,3-dihydro-1-benzofuran-4-amine

- 5-Iodo-2,3-dihydro-1-benzofuran-4-amine

Uniqueness

5-Bromo-2,3-dihydro-1-benzofuran-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Actividad Biológica

5-Bromo-2,3-dihydro-1-benzofuran-4-amine is a compound within the benzofuran family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article aims to explore its biological activity through various studies, including synthesis methods, biological assays, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 214.06 g/mol. The compound features a bromine atom at the 5th position and an amine group at the 4th position of the dihydrobenzofuran structure. This unique arrangement contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has identified this compound as a promising candidate for antimicrobial applications. Studies show that derivatives of benzofuran exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis strains . The presence of the bromine atom in this compound enhances its interaction with microbial targets, potentially increasing its efficacy.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Benzofuran-3-carbohydrazide | 8 | Antitubercular |

| 6-Benzofurylpurine | <0.60 | Antimycobacterial |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | Antimycobacterial |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Recent studies have evaluated its derivatives for cytotoxicity against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values comparable to established chemotherapeutics like doxorubicin . Molecular docking studies further supported these findings by demonstrating strong binding affinities to key cancer-related receptors.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | Current Study |

| Doxorubicin | A549 | ~10 | Standard Control |

| Methoxy-substituted derivative | HeLa | TBD | Current Study |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors. The bromine atom and amine group are critical for binding to these targets, influencing pathways related to cell proliferation and apoptosis. Research indicates that the compound may act as an enzyme inhibitor or modulator of receptor activity.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of benzofuran derivatives:

- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. The most potent compounds demonstrated MIC values significantly lower than those of traditional antibiotics .

- Neuroprotective Effects : Analogues of benzofuran have shown neuroprotective properties in animal models, suggesting potential applications in treating neurodegenerative diseases .

- Structure–Activity Relationship (SAR) : SAR studies indicate that substituents at specific positions on the benzofuran ring can enhance or diminish biological activity, guiding the design of more effective derivatives .

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUJJFICSYIHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369139-77-4 | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.